1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene
Overview
Description
1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an isocyanate group and a trifluoromethyl group attached to a benzene ring
Scientific Research Applications
1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It is known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often used as starting materials for the synthesis of diverse fluorinated compounds .
Mode of Action
Trifluoromethyl-containing compounds are known to undergo c–f bond activation in organic synthesis . This process involves the selective activation of one of the three equivalent C–F bonds present in the compound, leading to the synthesis of diverse fluorinated compounds .
Biochemical Pathways
The compound’s trifluoromethyl group is known to participate in the trifluoromethylation of carbon-centered radical intermediates . This process is a key step in the synthesis of various pharmaceuticals, agrochemicals, and materials .
Result of Action
The activation of the c–f bond in trifluoromethyl-containing compounds is a challenging task in organic synthesis, and significant progress has been made in this area .
Action Environment
It is known that the c–f bond is the strongest single bond in organic compounds, suggesting that the compound may exhibit stability under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide to form the corresponding azide, which is then converted to the isocyanate using triphenylphosphine and carbon dioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted benzene derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.
1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the ortho position.
1-(Isocyanatomethyl)-3-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
Uniqueness
1-(Isocyanatomethyl)-3-(trifluoromethyl)benzene is unique due to the combination of the isocyanate and trifluoromethyl groups, which impart distinct chemical reactivity and properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the isocyanate group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
1-(isocyanatomethyl)-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-2-7(4-8)5-13-6-14/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKJLDUKBCONC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52794-59-9 | |
Record name | 1-(isocyanatomethyl)-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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